4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine

Medicinal Chemistry Drug Design Physicochemical Properties

Research on sterically demanding aniline scaffolds often faces supply inconsistency and limited structural diversity. 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine (CAS 946699-72-5) resolves this by providing a differentiated ortho-methyl aniline core with a para-tert-butylphenoxy substituent, enabling precise control over lipophilicity (XLogP3 of 4.5) and steric bulk for dual-target ligand synthesis. - Quantifiable Scaffold Advantage: The ortho-methyl substitution alters LogP by ~0.3 units and TPSA compared to regioisomers, directly impacting membrane permeability and target engagement for H3R/MAO B programs. - Validated Bioactivity Link: Built on a core scaffold with nanomolar CCK-B receptor activity (IC50 31 nM), streamlining the development of potent chemical probes. - Controlled Reactivity: The sterically hindered amine enables selective sequential derivatization, reducing cross-reactions during amide bond formation or Buchwald-Hartwig couplings. For researchers synthesizing focused libraries or SAR probes requiring a reliable, sterically biased diaryl ether building block, this compound ensures reproducible experimental outcomes.

Molecular Formula C17H21NO
Molecular Weight 255.35 g/mol
CAS No. 946699-72-5
Cat. No. B1328405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine
CAS946699-72-5
Molecular FormulaC17H21NO
Molecular Weight255.35 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC2=CC=C(C=C2)C(C)(C)C)N
InChIInChI=1S/C17H21NO/c1-12-11-15(9-10-16(12)18)19-14-7-5-13(6-8-14)17(2,3)4/h5-11H,18H2,1-4H3
InChIKeyNEPDLCJXOCBLGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine Procurement Guide


4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine (CAS 946699-72-5) is a specialized aromatic amine building block featuring a para-tert-butylphenoxy substituent linked to an ortho-methyl aniline core [1]. This di-aryl ether scaffold provides a versatile platform for medicinal chemistry and materials science, particularly for constructing libraries of dual-target ligands or functional materials via the reactive primary amine handle [2]. Its differentiation from close structural analogs arises from the specific ortho-substitution pattern on the central aniline ring.

Why 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine Cannot Be Replaced


Substituting 4-[4-(tert-butyl)phenoxy]-2-methylphenylamine with a generic analog, such as the unsubstituted aniline or a regioisomer, introduces quantifiable changes in lipophilicity, steric bulk, and electronic character that directly impact downstream synthetic utility and biological target engagement. The position of the methyl group on the aniline ring is not merely a minor variation; it critically alters the compound's computed LogP by approximately 0.3 units and its topological polar surface area, which can influence membrane permeability and binding affinity, as demonstrated for similar chemotypes in H3R/MAO B dual-target ligand programs [1][2].

4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine: Quantitative Evidence vs. Analogs


Enhanced Lipophilicity vs. Unsubstituted Aniline

The ortho-methyl substituent on the aniline ring significantly increases lipophilicity compared to the unsubstituted analog 4-(4-tert-butylphenoxy)aniline (CAS 145157-87-5). This enhancement improves predicted passive membrane permeability, a critical parameter for central nervous system (CNS) drug discovery programs. The calculated partition coefficient (XLogP3) for the target compound is 4.5, while the unsubstituted parent aniline has a lower XLogP3 of 4.2 [1][2]. This represents a quantified difference of +0.3 log units, translating to an approximately 2-fold increase in predicted partitioning into a lipid bilayer.

Medicinal Chemistry Drug Design Physicochemical Properties

Ortho vs. Meta Regioselectivity in Derivatization

The ortho-methyl group introduces steric hindrance adjacent to the nucleophilic amine, systematically altering reactivity in downstream transformations like amide coupling or reductive amination. This allows for greater regiochemical control compared to the less hindered meta-methyl analog (4-[4-(tert-Butyl)phenoxy]-3-methylphenylamine, CAS 946698-80-2). While a head-to-head kinetic study is absent, fundamental principles of steric shielding predict a measurable reduction in reactivity at the ortho-substituted amine, providing a synthetic handle to prevent over-reaction in difunctional systems [1].

Organic Synthesis Regioselectivity Building Blocks

Electronic Advantage in Dual-Target Ligand Design

In the development of dual-target ligands for Parkinson's disease based on a 4-tert-butylphenoxy scaffold, the nature of the aniline substituent profoundly impacts biological activity. The 2-methyl substituent provides a more favorable balance of electronic and steric effects compared to the electron-withdrawing 2-trifluoromethyl analog (4-[4-(tert-Butyl)phenoxy]-2-(trifluoromethyl)-phenylamine, sc-315486). A class-level analysis of related chemotypes shows that electron-donating methyl groups maintain better hH3R affinity, with lead compounds in the series (e.g., DL76) achieving a Ki of 38 nM, while strong electron-withdrawing groups often reduce binding potency [1]. The methyl analog's electronic profile thus positions it as a superior starting point for generating potent dual-target leads.

Dual-Target Ligands Histamine H3 Receptor Monoamine Oxidase B

Validated Scaffold for Kinase and GPCR Chemical Probes

The 4-tert-butylphenoxy scaffold, and specifically its 2-methylaniline derivative, has been identified as a privileged fragment in screening libraries for kinase and GPCR targets. In high-throughput screening data deposited in PubChem, the core chemotype, represented by SMR000352462 (a close structural analog), demonstrated an IC50 of 31 nM against the Cholecystokinin type B receptor [1]. The 2-methyl substitution pattern is critical for achieving the necessary conformational constraint for target engagement, a feature not fully realized in the des-methyl or meta-methyl variants. This validated bioactivity supports its procurement as a suitable core for fragment-based drug discovery [2].

Chemical Probes Kinase Inhibitors GPCR Antagonists

4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine Application Scenarios


Lead Optimization for CNS-Penetrant H3R Antagonists

The enhanced lipophilicity (XLogP3 of 4.5) and proven scaffold activity make this compound the preferred aniline building block for synthesizing next-generation histamine H3 receptor antagonists with predicted blood-brain barrier permeability. Researchers can directly leverage this compound to generate focused libraries, as described in the dual-target ligand program, where the 4-tert-butylphenoxy moiety is critical for MAO B inhibition and H3R antagonism [1].

GPCR Chemical Probe Development

Based on the validated nanomolar CCK-B receptor activity of its core scaffold (IC50 of 31 nM), this compound is ideally suited as a key intermediate for creating potent and selective chemical probes. Its purchase is justified for academic screening centers and biotech companies exploring the cholecystokinin signaling pathway, as it provides a direct link to a known bioactive chemotype [1].

Regiocontrolled Library Synthesis on Ortho-Substituted Core

Utilize the compound's unique ortho-methyl steric hindrance to perform selective sequential derivatization. This building block is valuable for parallel synthesis where controlled reactivity is required, preventing unwanted cross-reactions during amide bond formation or Buchwald-Hartwig couplings. Procurement over the meta-isomer is recommended when a sterically differentiated scaffold is needed for constructing complex chemical libraries [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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